5,6-Dimethoxybenzisoxazol-3(2H)-one

CAS No.:

Cat. No.: VC18343907

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9NO4 |

|---|---|

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 5,6-dimethoxy-1,2-benzoxazol-3-one |

| Standard InChI | InChI=1S/C9H9NO4/c1-12-7-3-5-6(4-8(7)13-2)14-10-9(5)11/h3-4H,1-2H3,(H,10,11) |

| Standard InChI Key | MEGPBLOWYPFRAP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)NO2)OC |

Introduction

Structural and Chemical Identity

Molecular Architecture

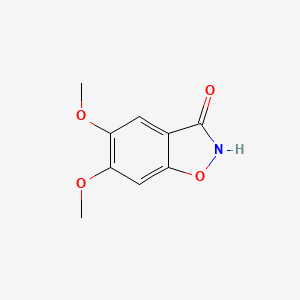

The compound’s IUPAC name, 5,6-dimethoxybenzo[d]isoxazol-3(2H)-one, reflects its bicyclic structure: a benzene ring fused to an isoxazolone moiety, with methoxy (-OCH₃) groups at positions 5 and 6 (Table 1) . The isoxazolone ring consists of a five-membered heterocycle containing oxygen and nitrogen atoms, contributing to its electronic and steric properties.

Table 1: Key Chemical Identifiers of 5,6-Dimethoxybenzisoxazol-3(2H)-one

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 5,6-Dimethoxybenzo[d]isoxazol-3(2H)-one |

| SMILES | O=C1NOC2=CC(OC)=C(OC)C=C12 |

| Purity (Commercial) | 95% |

| MDL Number | MFCD33022581 |

The methoxy groups enhance solubility in polar aprotic solvents while influencing reactivity at the isoxazolone core, particularly in nucleophilic substitution or cycloaddition reactions .

Synthetic Methodologies

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1 | 3,4-Dihydroxybenzoic acid + CH₃I, K₂CO₃ | 5,6-Dimethoxybenzoic acid |

| 2 | SOCl₂, DMF, 80°C | Acid chloride derivative |

| 3 | NH₂OH·HCl, Et₃N, reflux | 5,6-Dimethoxybenzisoxazol-3(2H)-one |

This route aligns with methods used for structurally related compounds, where thionyl chloride facilitates acid chloride formation, enabling subsequent cyclization with hydroxylamine .

Applications in Drug Discovery and Organic Synthesis

Building Block for Bioactive Molecules

5,6-Dimethoxybenzisoxazol-3(2H)-one is cataloged as a pharmacochemical building block, reflecting its utility in constructing complex molecules . For instance, isoxazole derivatives are widely explored for immunomodulatory , antiviral , and neurodegenerative disease applications . Although direct studies on this compound are scarce, its structural analogs demonstrate:

-

Immunosuppressive Activity: Isoxazole-triazepinone derivatives enhance IL-6 production in human blood cultures, suggesting cytokine modulation potential .

-

Enzyme Inhibition: Benzoisothiazolones (structurally related to isoxazoles) exhibit acetylcholinesterase (AChE) inhibition, relevant to Alzheimer’s disease therapy .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

Quantum-chemical calculations, such as those employing the B3LYP/6-311G(d,p) basis set, have been used to correlate the electronic structure of isoxazole derivatives with their bioactivity . For 5,6-Dimethoxybenzisoxazol-3(2H)-one, HOMO-LUMO analysis could predict sites for electrophilic attack, while electrostatic potential maps might reveal regions prone to hydrogen bonding—critical for target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume